molecular formula C6H9NO B13035647 (4-Methyl-1H-pyrrol-3-yl)methanol

(4-Methyl-1H-pyrrol-3-yl)methanol

Cat. No.: B13035647
M. Wt: 111.14 g/mol
InChI Key: XNHXGNYPKAPLAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methyl-1H-pyrrol-3-yl)methanol is a versatile pyrrole-based chemical building block designed for advanced pharmaceutical and medicinal chemistry research. The pyrrole nucleus is a privileged structure in drug discovery, renowned for its wide spectrum of biological activities. This scaffold is prominently featured in the development of novel therapeutic agents, particularly in oncology, with many derivatives acting as potent inhibitors of tubulin polymerization, a key mechanism for anticancer agents that target the colchicine binding site . Furthermore, substituted pyrroles demonstrate significant potential in other therapeutic areas, including antimicrobial, antiviral, and antipsychotic applications . The compound serves as a critical synthetic intermediate for constructing more complex, multi-substituted heterocycles. Its structure, featuring a reactive hydroxymethyl group on the pyrrole ring, makes it a valuable precursor for further chemical modifications . Efficient synthetic methods, such as microwave-assisted cyclocondensation, can be employed to access similar tetrasubstituted pyrrole derivatives, highlighting the relevance of this chemical class in modern synthetic organic chemistry . This product is intended for research purposes as a key intermediate in the synthesis of potentially bioactive molecules. For Research Use Only. Not for human use.

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

(4-methyl-1H-pyrrol-3-yl)methanol

InChI

InChI=1S/C6H9NO/c1-5-2-7-3-6(5)4-8/h2-3,7-8H,4H2,1H3

InChI Key

XNHXGNYPKAPLAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC=C1CO

Origin of Product

United States

Preparation Methods

Reduction of 4-Methylpyrrole-3-carboxaldehyde or Esters

A common approach involves starting from 4-methylpyrrole-3-carboxylic acid derivatives (esters or aldehydes), which are then reduced to the corresponding (4-Methyl-1H-pyrrol-3-yl)methanol.

Typical procedure:

  • Starting material: Methyl 4-methylpyrrole-3-carboxylate or 4-methylpyrrole-3-carboxaldehyde.
  • Reducing agent: Sodium borohydride or potassium borohydride in the presence of lithium chloride.
  • Solvent: Tetrahydrofuran (THF) under inert atmosphere (argon or nitrogen).
  • Conditions: Dropwise addition of the ester to the reducing mixture at low temperature (-5°C to 5°C), followed by reflux for 6-8 hours.
  • Work-up: Quenching with acid (e.g., 30% HCl), extraction with THF, drying over anhydrous sodium sulfate, filtration, and concentration under reduced pressure to isolate the product.

This method yields light yellow crystalline this compound with melting points around 55-57°C, indicating good purity and crystallinity.

Parameter Details
Reducing agents NaBH4, KBH4 + LiCl
Solvent THF
Temperature -5°C to 5°C (addition), reflux 6-8 h
Atmosphere Argon or Nitrogen
Quenching agent 30% HCl solution
Product form Light yellow crystals
Yield High (not specified explicitly)
Purity indicator Melting point 55-57°C

This approach is noted for its operational simplicity, cost-effectiveness, and good yields compared to other methods involving catalytic oxidation or multi-step esterification and hydrazinolysis.

Selective Friedel-Crafts Formylation and Alkylation Routes

Another synthetic route involves the selective formylation of pyrrole derivatives at the 4-position, followed by regioselective alkylation at the nitrogen atom:

  • Starting from pyrrole-2-carboxylates, Friedel-Crafts formylation introduces an aldehyde group at the 4-position.
  • The formyl esters are then alkylated at the nitrogen with alkyl bromoacetates under basic conditions (potassium tert-butoxide, tetrabutylammonium bromide) in dimethylformamide (DMF).
  • Subsequent reduction or transformation of the aldehyde group leads to the hydroxymethyl derivative.

This method allows for the synthesis of 1,2,4-trisubstituted pyrroles with controlled substitution patterns and yields ranging from 67% to 86% for intermediate compounds.

Step Reagents/Conditions Yield (%)
Friedel-Crafts formylation Pyrrole-2-carboxylate, electrophile, catalyst Not specified
Nitrogen alkylation Alkyl bromoacetate, KOtBu, Bu4NBr, DMF 67-86
Reduction to alcohol Sodium borohydride or similar Not specified

This method is valuable for introducing functional groups at precise positions on the pyrrole ring, facilitating further synthetic elaborations.

Alternative Routes via Pyrrole Propionic Acid Derivatives

In advanced synthetic schemes, this compound can be accessed via ring-opening and decarboxylation of pyrrole propionic acid derivatives:

  • Starting from butyrolactone derivatives, ring-opening with benzyl alcohol yields stable intermediates.
  • Decarboxylation catalyzed by copper(I) oxide at moderate temperatures (~112°C) converts dicarboxyl pyrroles to the desired substituted pyrroles.
  • These intermediates can then be converted to the hydroxymethyl derivatives through reduction or other functional group transformations.

This method avoids harsh conditions (e.g., 180°C decarboxylation) and expensive catalysts, offering a more practical route for complex pyrrole derivatives.

Comparative Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Reduction of methyl ester Methyl 4-methylpyrrole-3-carboxylate NaBH4/KBH4 + LiCl, THF, reflux 6-8 h Simple, cost-effective, high yield Requires inert atmosphere
Friedel-Crafts formylation + alkylation Pyrrole-2-carboxylates Friedel-Crafts catalyst, KOtBu, Bu4NBr, DMF Regioselective, versatile Multi-step, moderate yields
Ring-opening and decarboxylation Butyrolactone derivatives Benzyl alcohol, Cu2O catalyst, 112°C Mild conditions, scalable More complex precursor synthesis

Research Findings and Notes

  • The reduction method using sodium or potassium borohydride with lithium chloride in THF is well-documented for producing this compound with good purity and yield. Reaction parameters such as temperature control during addition and reflux time are critical for optimal conversion.
  • Friedel-Crafts formylation followed by selective nitrogen alkylation allows for the synthesis of highly substituted pyrrole derivatives, which can be further transformed into hydroxymethyl derivatives. This method is useful when additional functionalization is desired on the pyrrole ring.
  • The use of catalytic decarboxylation with copper(I) oxide at moderate temperatures provides a practical alternative to harsh thermal methods for preparing substituted pyrroles, facilitating the synthesis of this compound precursors.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1H-pyrrol-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The methyl and hydroxymethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are employed depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of 4-methyl-1H-pyrrole-3-carboxaldehyde or 4-methyl-1H-pyrrole-3-carboxylic acid.

    Reduction: Formation of 4-methyl-1H-pyrrol-3-ylmethanol derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Research :
    • Recent studies indicate that derivatives of pyrrole compounds, including (4-Methyl-1H-pyrrol-3-yl)methanol, show promise as anticancer agents. They are being investigated for their ability to disrupt tubulin polymerization, which is crucial in cancer cell proliferation .
  • Protein Kinase Inhibition :
    • This compound has been identified as a potential inhibitor of protein kinases, which are pivotal in various diseases including cancer and autoimmune disorders. Pharmaceutical compositions containing (4-Methyl-1H-pyrrol-3-yl)methanol are being developed for therapeutic applications against conditions mediated by these kinases .
  • Treatment of Gastrointestinal Disorders :
    • The compound has been explored for its utility in treating peptic ulcers and related gastrointestinal issues. Its structural characteristics allow it to interact effectively with biological targets involved in gastric acid secretion and mucosal protection .

Synthetic Applications

(4-Methyl-1H-pyrrol-3-yl)methanol serves as a versatile building block in organic synthesis. It can be utilized in the following ways:

  • Synthesis of Complex Molecules : The compound's unique functional groups enable the formation of more complex structures through various chemical reactions such as alkylation and acylation. This makes it a valuable intermediate in synthesizing pharmaceuticals and agrochemicals .

Data Table: Comparison of Pyrrole Derivatives

Compound NameStructureKey FeaturesApplications
This compound!tructureHydroxymethyl and methyl substituentsAnticancer, kinase inhibition
2-Methylpyrrole![Structure](#Methyl group at position 2Less versatile than (4-Methyl...)
5-Methylpyrrole![Structure](#Methyl group at position 5Different reactivity pattern
4-Ethylpyrrole!tructureEthyl group at position 4Larger substituent affects sterics

Case Study 1: Anticancer Activity

A study published in PMC evaluated the anticancer properties of pyrrole derivatives, including this compound. The results indicated significant cytotoxicity against various cancer cell lines, attributed to its ability to inhibit tubulin polymerization effectively .

Case

Mechanism of Action

The mechanism of action of (4-Methyl-1H-pyrrol-3-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxymethyl group can form hydrogen bonds, while the pyrrole ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

1-(4-Methyl-1H-pyrrol-3-yl)ethanone (Deoxyverrucarin E)

  • Molecular Formula: C₇H₉NO
  • Molecular Weight : 123.15 g/mol
  • Functional Groups : Acetyl (-COCH₃), pyrrole.
  • Physical Properties: Solubility: Soluble in methanol (MeOH) and diethyl ether (Et₂O); poorly soluble in water and hexane . Melting Point: 115°C .
  • Spectral Data :
    • UV-Vis (EtOH): λmax 247 nm (ε = 11,070), 277 nm (ε = 2,204) .
    • IR: Expected carbonyl stretch (~1700 cm⁻¹).
  • Biological Activity : Exhibits antitumor activity as a metabolite of Eupenicillium hirayamae .

Key Differences: Replacing the acetyl group in Deoxyverrucarin E with a hydroxymethyl reduces molecular weight (Δ = 12.01 g/mol) and increases polarity. This substitution likely improves water solubility, making (4-Methyl-1H-pyrrol-3-yl)methanol more suitable for aqueous-phase applications.

[1-(4-Methylphenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl]methanol

  • Molecular Formula : C₁₆H₁₅N₃O
  • Molecular Weight : 265.32 g/mol
  • Functional Groups : Hydroxymethyl, pyrazole, 4-methylphenyl, 3-pyridinyl.

4-Amino-pyridin-3-yl-methanol

  • Molecular Formula : C₆H₈N₂O
  • Molecular Weight : 124.14 g/mol
  • Functional Groups: Hydroxymethyl, amino (-NH₂), pyridine.
  • Pharmacological studies mention analogs like L-745,870 in receptor binding assays, suggesting possible neuropharmacological applications .

Structural and Functional Analysis

Table 1. Comparative Overview of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Trends Biological Activity
This compound C₆H₉NO 111.14 Hydroxymethyl, pyrrole Likely hydrophilic Not reported
1-(4-Methyl-1H-pyrrol-3-yl)ethanone C₇H₉NO 123.15 Acetyl, pyrrole MeOH, Et₂O; poor in H₂O Antitumor
[1-(4-Methylphenyl)-3-(3-pyridinyl)-...]methanol C₁₆H₁₅N₃O 265.32 Hydroxymethyl, pyrazole Likely lipophilic Not reported
4-Amino-pyridin-3-yl-methanol C₆H₈N₂O 124.14 Hydroxymethyl, amino Moderate polarity Pharmacological potential

Discussion of Key Contrasts

  • Substituent Effects :
    • The acetyl group in Deoxyverrucarin E contributes to electron-withdrawing effects and UV absorption, absent in the hydroxymethyl analog.
    • Bulkier aromatic substituents (e.g., in the pyrazole derivative) reduce solubility but enhance binding to hydrophobic targets.
  • Biological Implications :
    • Deoxyverrucarin E’s antitumor activity may arise from its electrophilic carbonyl group, whereas the hydroxymethyl group in the target compound could favor antioxidant or prodrug roles.
  • Synthetic Considerations: Pyrrole derivatives like this compound may be synthesized via methods analogous to , involving cyclization and recrystallization steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.